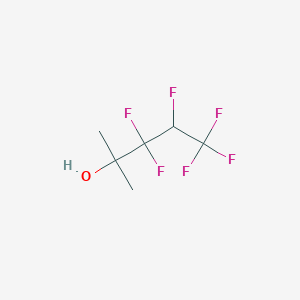

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol

Descripción general

Descripción

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol: is a fluorinated alcohol compound with the molecular formula C6H8F6O and a molecular weight of 210.12 g/mol . This compound is known for its unique chemical properties, which make it valuable in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of hexafluoroacetone with isobutylene in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding alkanes or alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of hexafluoroacetone or hexafluoropropionic acid.

Reduction: Formation of hexafluoroisobutane or hexafluoroisopropanol.

Substitution: Formation of various substituted fluorinated alcohols.

Aplicaciones Científicas De Investigación

Solvent Applications

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol is primarily used as a solvent due to its ability to dissolve a wide range of organic compounds. Its high polarity and unique fluorinated structure provide excellent solvation properties for various chemical reactions.

Case Study: Synthesis of Fluoroalkoxides

In research involving the preparation of volatile sodium yttrium and zirconium fluoroalkoxides, this compound serves as a crucial solvent. The use of hexafluoro alcohols has been shown to facilitate the formation of stable complexes that are essential for further chemical transformations .

Synthesis of Fluorinated Compounds

This compound plays a vital role in the synthesis of per- and polyfluoroethers. The presence of multiple fluorine atoms enhances the thermal and chemical stability of the resulting products.

Example Reaction

The synthesis of ethyl zinc fluoroalkoxide complexes utilizes this compound as a solvent and reactant. This reaction highlights its utility in forming organometallic compounds that are pivotal in catalysis .

Applications in Material Science

In material science, hexafluoro alcohols like this compound are used to create advanced materials with unique properties.

Case Study: Cyclodextrin Assemblies

Research has demonstrated that cyclodextrins exhibit high solubility in hexafluoro alcohols. By evaporating solutions containing cyclodextrins in this solvent on glass plates, researchers have successfully created crystalline solids composed of channel-type CD assemblies. This method can lead to the development of novel materials for drug delivery systems .

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its environmental impact and safety profile.

Hazard Information

The compound is classified under several hazard categories including:

- Causes skin irritation.

- Causes serious eye irritation.

- May cause respiratory irritation.

Proper handling and storage guidelines must be followed to mitigate risks associated with exposure .

Mecanismo De Acción

The mechanism of action of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms in the compound enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery.

Comparación Con Compuestos Similares

- 2,2,3,3,4,4,4-Heptafluorobutan-1-ol

- 1,1,1,3,3,3-Hexafluoro-2-propanol

- 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol

Comparison: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol stands out due to its unique combination of fluorine atoms and a tertiary alcohol structure. This gives it distinct chemical properties, such as higher stability and reactivity compared to other fluorinated alcohols. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Actividad Biológica

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (HFMP) is a fluorinated alcohol with significant biological activity due to its unique chemical structure. This article explores the compound's biological interactions, potential applications in various fields, and relevant research findings.

- Molecular Formula : C6H8F6O

- Molecular Weight : 210.12 g/mol

- CAS Number : 58380-92-0

- Density : 1.379 g/cm³

- Boiling Point : 119°C

The presence of six fluorine atoms in its structure contributes to HFMP's distinctive properties, such as enhanced hydrophobicity and chemical stability. The hydroxyl group (-OH) provides some polarity, making it a versatile compound for various applications .

Biological Interactions

HFMP's biological activity is primarily influenced by its highly fluorinated structure. Research indicates that fluorinated compounds can interact with biological systems differently than their non-fluorinated counterparts. Key areas of interest include:

- Enzyme Interactions : Fluorinated alcohols like HFMP may influence enzyme activity due to changes in hydrophobicity and steric effects caused by the fluorine atoms .

- Cell Membrane Penetration : The unique hydrophobic characteristics of HFMP could affect its ability to penetrate cell membranes, potentially altering cellular functions .

- Toxicological Studies : Initial studies suggest that compounds with similar structures may exhibit toxicity at certain concentrations. Investigations into the toxicological profiles of HFMP are ongoing to determine safe usage levels .

Case Studies and Research Findings

Several studies have investigated the biological activity of HFMP and related compounds:

- Interaction Studies : A study focused on the interactions between HFMP and various biological systems revealed that the compound could alter enzyme kinetics significantly compared to non-fluorinated analogs .

- Toxicity Assessments : Toxicity data from the US EPA indicated that while HFMP exhibits some level of toxicity, further research is required to fully understand its impact on human health and the environment .

- Comparative Analysis : A comparative analysis of HFMP with structurally similar compounds highlighted its unique properties and potential advantages in specific applications such as pharmaceuticals and materials science .

Applications

Given its unique properties, HFMP holds potential for various applications:

- Pharmaceuticals : Its ability to modify biological interactions makes it a candidate for drug development.

- Materials Science : The compound's stability and low surface energy may be advantageous in creating advanced materials like coatings and lubricants .

- Environmental Studies : Understanding the environmental impact of HFMP is crucial as it may behave differently in ecosystems compared to traditional compounds.

Summary Table of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,4,5,5,5-Hexafluoro-2-methylpentan-1-ol | C6H8F6O | Hydroxyl group on a different carbon |

| 2,3-Difluoro-1-butanol | C4H6F2O | Fewer fluorine substitutions |

| Perfluoropropanol | C3F8O | Fully fluorinated propanol |

Propiedades

IUPAC Name |

3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O/c1-4(2,13)5(8,9)3(7)6(10,11)12/h3,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOBFJZDSQJNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(C(F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540951 | |

| Record name | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58380-92-0 | |

| Record name | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.